Methyl 4-[2-(4-methyl-1-piperazinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether
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Overview
Description
Methyl 4-[2-(4-methyl-1-piperazinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether is a complex organic compound that belongs to the class of benzanilides This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and a pyrimidine ring, all connected through a phenyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-methyl-1-piperazinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-methyl-1-piperazine, which is achieved by reacting piperazine with methyl iodide under basic conditions.
Coupling with Pyridine and Pyrimidine Rings: The piperazine intermediate is then coupled with 4-pyridinyl and 4-pyrimidinyl groups through nucleophilic substitution reactions. This step often requires the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Etherification: The final step involves the etherification of the phenyl ring with the previously formed intermediate. This is typically done using methyl iodide and a base like potassium carbonate (K2CO3) in an aprotic solvent such as acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-methyl-1-piperazinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) for electrophilic substitution; nucleophiles like hydroxide (OH-) or amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Methyl 4-[2-(4-methyl-1-piperazinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential tyrosine kinase inhibitor, which could be useful in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-methyl-1-piperazinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation. The pathways involved include the inhibition of signal transduction processes that are crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Imatinib Mesylate: Another tyrosine kinase inhibitor with a similar structure.
Dasatinib: A multi-targeted kinase inhibitor.
Nilotinib: A selective BCR-ABL tyrosine kinase inhibitor.
Uniqueness
Methyl 4-[2-(4-methyl-1-piperazinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether is unique due to its specific combination of functional groups and its potential for selective inhibition of certain tyrosine kinases. This specificity can result in fewer side effects and improved efficacy in therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C21H23N5O |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C21H23N5O/c1-25-11-13-26(14-12-25)21-23-19(16-3-5-18(27-2)6-4-16)15-20(24-21)17-7-9-22-10-8-17/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
OEZZYFZQSWHNMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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